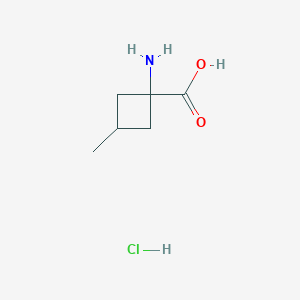

1-Amino-3-methylcyclobutane-1-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Amino-3-methylcyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2126164-58-5 . It has a molecular weight of 165.62 . It is used as a primary and secondary intermediate for pharmaceutical and organic synthesis .

Molecular Structure Analysis

The InChI code for 1-Amino-3-methylcyclobutane-1-carboxylic acid hydrochloride is1S/C6H11NO2.ClH/c1-4-2-6(7,3-4)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H . This code represents the molecular structure of the compound.

Scientific Research Applications

Tumor Imaging with Positron Emission Tomography

1-Amino-3-methylcyclobutane-1-carboxylic acid;hydrochloride, when labeled with fluorine-18, has shown promise in tumor imaging using positron emission tomography (PET). Improved synthesis methods for its precursor, anti-[18F]FACBC, demonstrate high stereoselectivity and suitability for large-scale preparations, leading to more efficient production of this compound for human use (McConathy et al., 2003).

PET Tracers for Tumor Delineation

The synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a new tumor-avid amino acid for PET imaging, highlights its potential in tumor delineation. This compound was synthesized with high specific activity and shows promising results in nucleophilic displacement, offering a new avenue for PET tracer development (Shoup & Goodman, 1999).

Physical-Chemical Properties and Stereochemistry

Research into the cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, synthesized as pure diastereomers, reveals interesting physical-chemical properties, including different pKa values for the amino groups due to varied interactions with the fluorine atoms. This underscores the importance of stereochemistry in the behavior of these compounds (Chernykh et al., 2016).

Neurological Applications

The synthesis of 1-aminocyclobutanecarboxylic acid derivatives has shown these compounds to have potent and selective antagonist activity at NMDA receptor sites, indicating potential applications in neurological research, particularly in the study of excitatory amino acid receptors and anticonvulsant activity (Gaoni et al., 1994).

Conformational Studies

Investigations into the intrinsic conformational properties of 1-aminocyclobutane-1-carboxylic acid using quantum mechanical calculations have provided insights into the restricted flexibility of this amino acid due to its cyclic nature. This research contributes to a deeper understanding of the molecular dynamics and environmental stability of such compounds (Casanovas et al., 2006).

Safety and Hazards

Properties

IUPAC Name |

1-amino-3-methylcyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-4-2-6(7,3-4)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIQVKYOPRSIJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2599951.png)

![N-benzyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2599954.png)

![2-[7-benzyl-8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2599958.png)

![1-(9H-carbazol-9-yl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2599960.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2599963.png)

![3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B2599970.png)

![N-[3-(4-Methyl-1,3-thiazol-5-yl)propyl]but-2-ynamide](/img/structure/B2599973.png)

![2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione](/img/structure/B2599974.png)